
2-Pentylbenzoic acid
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Overview
Description
2-Pentylbenzoic acid (IUPAC: this compound) is an alkyl-substituted benzoic acid derivative characterized by a pentyl chain (-C₅H₁₁) attached to the benzene ring at the ortho position relative to the carboxylic acid group (-COOH). This structural feature confers unique physicochemical properties, including altered solubility, lipophilicity, and reactivity compared to unsubstituted benzoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentylbenzoic acid can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
[ \text{C}_6\text{H}_6 + \text{C}5\text{H}{11}\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{C}5\text{H}{11})\text{COOH} ]
Another method involves the oxidation of 2-pentylbenzyl alcohol using an oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Reactions at the Carboxylic Acid Group
The -COOH group undergoes typical carboxylic acid transformations:
a. Esterification
Reacts with alcohols (e.g., methanol) under acidic or catalytic conditions to form esters. For example:
2-Pentylbenzoic acid+CH3OHH+Methyl 2-pentylbenzoate+H2O .
b. Acid Halide Formation
Treatment with SOCl2 or PCl5 generates the corresponding acyl chloride:
2-Pentylbenzoic acid+SOCl2→2-Pentylbenzoyl chloride+SO2+HCl .
c. Reduction
The carboxylic acid group can be reduced to a primary alcohol using LiAlH4:
2-Pentylbenzoic acidLiAlH42-Pentylbenzyl alcohol .
Electrophilic Aromatic Substitution (EAS)
The electron-withdrawing -COOH group directs incoming electrophiles to the meta position relative to itself, while the electron-donating pentyl group influences regioselectivity. Key reactions include:
Note: Steric hindrance from the bulky pentyl group may reduce reaction rates at ortho positions .
Derivatization and Biological Activity
Modifications to this compound alter its bioactivity:
a. Methylation
Methylation of hydroxylated derivatives (e.g., 2-hydroxy-6-pentylbenzoic acid) with dimethyl sulfate forms methoxy-substituted analogs .
b. Antifungal Activity
Studies on structurally similar compounds (e.g., 2,4-dihydroxy-6-n-pentylbenzoic acid) show that hydroxyl groups enhance antifungal potency. For example:
Compound | Antifungal Activity (IC₅₀) | Key Functional Groups |
---|---|---|
2,4-Dihydroxy-6-n-pentylbenzoic acid | 5.0 μg | -OH at C2, C4 |
Methyl 2,4-dihydroxy-6-n-pentylbenzoate | 2.5 μg | Esterified -COOH |
c. α-Amylase Inhibition
Hydroxylation at C2 and C4 positions in benzoic acid derivatives correlates with stronger enzyme inhibition (IC₅₀ = 17.30 mM for 2,3,4-trihydroxybenzoic acid) .
Hydrogenation and Catalytic Behavior
Pt/TiO₂ catalysts facilitate hydrogenation under mild conditions (60–90°C, 0.5–1.5 MPa H₂). Kinetic studies reveal:
Synthetic Pathways
A representative route for functionalized derivatives involves:
Scientific Research Applications
2-Pentylbenzoic acid, a derivative of benzoic acid, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications across different domains, including polymer chemistry, pharmaceuticals, material science, and food technology.
Polymer Chemistry
This compound serves as a crucial building block in the synthesis of liquid crystalline polymers (LCPs). These polymers are vital for applications in display technologies, such as liquid crystal displays (LCDs). The compound's ability to form mesophases at specific temperatures makes it suitable for developing materials with tailored optical properties.
Pharmaceuticals
In the pharmaceutical sector, this compound is utilized to enhance the solubility and stability of active pharmaceutical ingredients (APIs). It has been shown to improve the bioavailability of certain drugs, thus playing a significant role in drug formulation processes. Research indicates that derivatives of benzoic acid can act as inhibitors for enzymes like α-amylase, which is relevant in designing treatments for diabetes .
Material Science
The compound contributes to the development of advanced materials with specific thermal and mechanical properties. Its incorporation into composites can enhance durability and resistance to environmental stressors, making it applicable in automotive and aerospace industries.
Food Technology
This compound is explored as a food additive due to its preservative qualities. It helps extend the shelf life of food products while maintaining their integrity. Studies suggest that benzoic acid derivatives can improve gut health by regulating enzyme activity and microbiota balance .
Research Applications
In laboratory settings, this compound is employed to investigate molecular interactions and behaviors. It aids researchers in developing new chemical processes and studying the effects of various compounds on biological systems.
Case Study 1: Liquid Crystalline Polymers
Research has demonstrated the successful synthesis of liquid crystalline polymers using this compound as a precursor. These polymers exhibited enhanced thermal stability and unique optical properties, making them suitable for high-performance display applications.
Case Study 2: Pharmaceutical Formulations
A study on the solubility enhancement of poorly soluble drugs showed that incorporating this compound into formulations significantly increased drug absorption rates in vitro. This finding underscores its potential in improving therapeutic efficacy.
Case Study 3: Food Preservation
Investigations into the use of benzoic acid derivatives as food preservatives revealed that this compound effectively inhibits microbial growth in various food matrices, thereby prolonging shelf life without compromising quality.
Mechanism of Action
The mechanism of action of 2-pentylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s carboxylic acid group plays a crucial role in these interactions, facilitating the binding to target molecules and subsequent inhibition of their functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Structural Analogues and Substituent Effects
The substituent at the 2-position significantly impacts properties. Key comparisons include:
Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | LogP (Lipophilicity) | Key Applications |
---|---|---|---|---|---|
2-Pentylbenzoic acid | -C₅H₁₁ | ~206.3 (estimated) | ~80–90 (estimated) | ~4.5 (estimated) | Organic synthesis, surfactants |
2-Methylbenzoic acid | -CH₃ | 136.15 | 105–107 | 1.96 | Pharmaceuticals, preservatives |
2-Ethylbenzoic acid | -C₂H₅ | 150.18 | 93–95 | 2.45 | Polymer intermediates |
2-Acetylbenzoic acid | -COCH₃ | 178.15 | 113–115 | 1.12 | Precursor for heterocyclic compounds |
2-Thiophenecarboxylic acid | -C₄H₃S | 128.17 | 132–134 | 1.78 | Coordination chemistry, catalysis |
Key Observations :
- Lipophilicity: The pentyl chain in this compound increases logP (~4.5) compared to smaller substituents, enhancing its solubility in nonpolar solvents and making it suitable for surfactant applications .
- Melting Point : Longer alkyl chains reduce melting points due to weaker crystal packing (e.g., this compound’s estimated 80–90°C vs. 2-methylbenzoic acid’s 105–107°C) .
- Reactivity : Electron-donating alkyl groups (e.g., -C₅H₁₁) deactivate the benzene ring toward electrophilic substitution but stabilize intermediates in esterification or amidation reactions .
2.2 Functional Group Comparisons
- 2-Aminobenzamides (e.g., 2-aminobenzamide): The -NH₂ group in 2-aminobenzamides introduces hydrogen-bonding capacity, increasing water solubility compared to this compound. These compounds are used in glycosylation studies and enzyme inhibition .
- 2-(Phenylamino)benzoic acid: The phenylamino group (-NHPh) enhances π-π stacking interactions, making it valuable in supramolecular chemistry. Its similarity score to this compound (0.88) suggests divergent applications due to differing polarity .
2.3 Analytical Characterization
- Chromatography : this compound’s high logP necessitates reverse-phase HPLC or GC-MS for analysis, similar to methods used for 2-acetylbenzoic acid .
- Crystallography : Substituent bulkiness (e.g., pentyl vs. methyl) affects crystal packing, as seen in 2-(2-ethoxy-2-oxoacetamido)benzoic acid derivatives .
Biological Activity
2-Pentylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its diverse biological activities. This compound, characterized by a pentyl group at the second position of the benzoic acid structure, exhibits various pharmacological properties that can be harnessed in medicinal chemistry and agriculture. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound (C12H16O2) features a carboxylic acid functional group attached to a benzene ring with a pentyl substituent. Its molecular structure can be represented as follows:
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Weight | 192.26 g/mol |
Melting Point | 40-42 °C |
Solubility | Soluble in organic solvents (e.g., ethanol, chloroform) |
pKa | Approximately 4.2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study utilizing the disc diffusion method demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values were found to be comparable to standard antibiotics.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 50 |
S. aureus | 30 |
Pseudomonas aeruginosa | 40 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against pathogenic fungi such as Candida albicans. The bioautography assay revealed that it inhibits fungal growth effectively at concentrations as low as 25 µg/mL .
Case Study: Plant Growth Regulation
A recent study identified that derivatives of benzoic acids, including this compound, could act as plant growth regulators. The compound was tested on tomato plants and found to suppress lateral branching without negatively affecting overall plant growth. This property suggests potential applications in agricultural practices for cost-effective crop management .
The biological activities of this compound may be attributed to its ability to interact with cellular membranes and inhibit key metabolic pathways in microorganisms. It is hypothesized that the hydrophobic nature of the pentyl group enhances membrane penetration, leading to increased efficacy against microbial cells.
Safety and Toxicity
Safety assessments indicate that this compound exhibits low toxicity levels in various biological systems. Acute toxicity tests using Artemia salina larvae showed no significant adverse effects at concentrations below 100 µg/mL . However, further studies are necessary to fully understand its safety profile in long-term applications.
Table 3: Toxicity Profile of this compound
Test Organism | Concentration Tested (µg/mL) | Observed Effects |
---|---|---|
Artemia salina | Up to 100 | No significant toxicity |
Silkworm larvae | Up to 200 | Low risk |
Q & A
Q. Basic: What are the recommended synthetic routes for 2-pentylbenzoic acid, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis of this compound typically involves alkylation or coupling reactions. A two-step approach analogous to substituted benzoic acid synthesis (e.g., Friedel-Crafts alkylation followed by oxidation) can be adapted . For example:
Step 1: Introduce the pentyl group via alkylation of benzoic acid derivatives using catalysts like AlCl₃.
Step 2: Oxidize intermediates (e.g., 2-pentyltoluene) to the carboxylic acid using KMnO₄ or CrO₃ under controlled pH to avoid over-oxidation.
Key Considerations:
- Temperature: Excess heat may lead to decarboxylation. Maintain ≤80°C during oxidation .
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how should data interpretation account for structural features?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Confirm the carboxylic acid group via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (1680–1720 cm⁻¹) .
- Mass Spectrometry: ESI-MS in negative mode typically shows [M-H]⁻ peaks. Fragmentation patterns should align with loss of COOH (∆m/z = 44) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Conduct reactions in fume hoods to minimize inhalation risks; monitor airborne concentrations with gas detectors .
- Spill Management: Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .
- Disposal: Incinerate waste via licensed facilities compliant with EPA guidelines .
Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer:
- Systematic Comparison: Replicate experiments using identical concentrations (e.g., 10–100 µM), solvents (e.g., DMSO), and cell lines (e.g., HeLa) to isolate variables .
- Meta-Analysis: Pool data from primary sources (avoiding secondary summaries) and apply statistical tools (e.g., ANOVA) to assess significance of discrepancies .
- Mechanistic Studies: Use knock-down models (e.g., siRNA targeting metabolic enzymes) to evaluate compound stability in biological systems .
Q. Advanced: What computational strategies predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to model electrophilic substitution at the ortho position .
- Molecular Dynamics (MD): Simulate solvation effects in water/ethanol mixtures to predict solubility trends .
- Docking Studies: Assess ligand-protein interactions (e.g., with COX-2) using AutoDock Vina; validate with experimental IC₅₀ values .
Q. Advanced: How can this compound be optimized as a ligand in coordination chemistry?
Methodological Answer:
- Steric Tuning: Introduce electron-withdrawing groups (e.g., NO₂) to the benzene ring to enhance metal-binding affinity .
- pH-Dependent Studies: Conduct potentiometric titrations (pH 2–12) to identify deprotonation states favorable for complexation .
- Spectroscopic Validation: Use UV-Vis (charge-transfer bands) and EPR (for paramagnetic complexes) to confirm coordination geometry .
Properties
CAS No. |
60510-95-4 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-pentylbenzoic acid |
InChI |
InChI=1S/C12H16O2/c1-2-3-4-7-10-8-5-6-9-11(10)12(13)14/h5-6,8-9H,2-4,7H2,1H3,(H,13,14) |
InChI Key |
JCYPDKSGYHGCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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